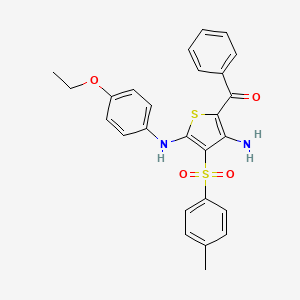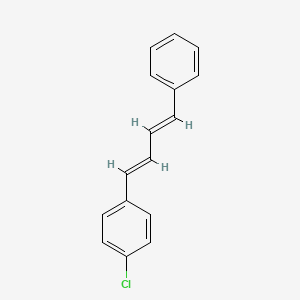
(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chemical Reactions Analysis
The specific chemical reactions involving(3-Amino-5-((4-ethoxyphenyl)amino)-4-tosylthiophen-2-yl)(phenyl)methanone are not detailed in the search results. Chemical reactions occur on separate time scales because they involve various chemical species with differing activation energies .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Compounds with similar structural motifs have been synthesized and characterized, providing foundational knowledge for further research. For instance, the synthesis and structural elucidation of related compounds, employing techniques such as FTIR, 1H NMR, 13C NMR, and high-resolution mass spectrometry, pave the way for the exploration of similar compounds (M. FathimaShahana & A. Yardily, 2020). These methodologies are crucial for understanding the chemical properties and potential applications of novel compounds.
Molecular Docking and Antiviral Activity
Molecular docking studies are vital for predicting the interaction between a compound and a biological target, which is essential in drug design. A study involving a similar compound demonstrated the use of molecular docking to understand its antiviral activity and pharmacokinetic behavior (M. FathimaShahana & A. Yardily, 2020). This suggests potential applications in developing antiviral agents, where the compound's interactions with viral proteins or human cell receptors are key to its efficacy.
Antioxidant Properties
The antioxidant properties of compounds are of significant interest due to their potential in preventing oxidative stress-related diseases. The synthesis and evaluation of compounds for their in vitro antioxidant activities, as conducted in related studies, highlight the potential therapeutic applications of such compounds in treating conditions caused by oxidative stress (Yasin Çetinkaya, Hülya Göçer, A. Menzek, & I. Gülçin, 2012).
Anti-Tumor Activity
Compounds with structural similarities have been explored for their anti-tumor activities. For example, derivatives have shown cytotoxic activities selective against tumorigenic cell lines, suggesting their potential as anticancer agents. The study of structure-activity relationships (SAR) is crucial for optimizing the anticancer properties of these compounds (I. Hayakawa, Rieko Shioya, T. Agatsuma, H. Furukawa, & Y. Sugano, 2004).
Propiedades
IUPAC Name |
[3-amino-5-(4-ethoxyanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4S2/c1-3-32-20-13-11-19(12-14-20)28-26-25(34(30,31)21-15-9-17(2)10-16-21)22(27)24(33-26)23(29)18-7-5-4-6-8-18/h4-16,28H,3,27H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCMHNNOGNRQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2419273.png)

![(6-chloro-4-(2,3-dihydro-1H-inden-5-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2419276.png)
![Methyl 3-{[(3,4,5-trimethoxyphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2419279.png)
![N-(furan-2-ylmethyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2419282.png)

![5-((2,6-Dimethylmorpholino)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419284.png)
![1-(3,4-difluorophenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2419285.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2419287.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[2-(2-methylphenyl)acetyl]piperazin-1-yl}acetamide](/img/structure/B2419288.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanamide](/img/structure/B2419290.png)
![2-benzamido-N-(4-methoxyphenethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2419291.png)
![5-((3,4-Dimethoxyphenyl)(morpholino)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2419295.png)